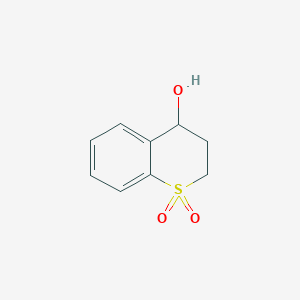

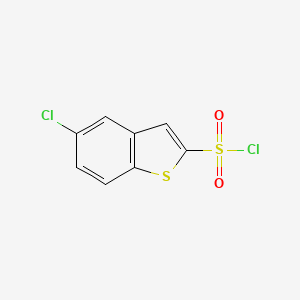

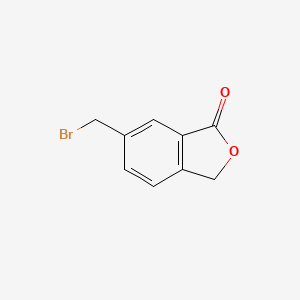

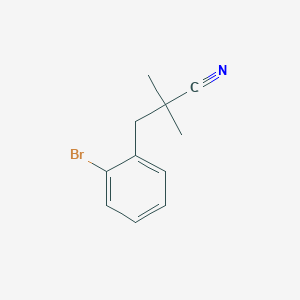

![molecular formula C6H6N4 B1283500 1H-Pyrazolo[4,3-B]pyridin-3-amine CAS No. 202336-32-1](/img/structure/B1283500.png)

1H-Pyrazolo[4,3-B]pyridin-3-amine

Vue d'ensemble

Description

1H-Pyrazolo[4,3-b]pyridin-3-amine is a heterocyclic compound that is part of a broader class of pyrazolo[3,4-b]pyridines. These compounds exhibit two possible tautomeric forms, the 1H- and 2H-isomers, and have been the subject of extensive research due to their potential biomedical applications. Over 300,000 such compounds have been described, with a significant number of patents highlighting their importance in various fields .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various methods. One approach involves the one-pot three-component condensation of kojic acid, 1-H-pyrazol-5-amines, and aldehydes, followed by oxidation, to yield novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones . Another method uses a three-component reaction of an aldehyde, Meldrum’s acid, and 3-methyl-1H-pyrazol-5-amine in polyethylene glycol (PEG)-400 as a recyclable reaction medium, which is both mild and environmentally friendly . Additionally, 1H-pyrazolo[3,4-b]pyridines have been synthesized from 2(1H)-pyridinethiones, demonstrating the versatility of starting materials for these compounds . A sonochemical synthetic strategy has also been employed for the synthesis of pyrazolo[1,5-a]pyridine derivatives, which is catalyst-free and provides high yields .

Molecular Structure Analysis

The molecular structure of 1H-pyrazolo[3,4-b]pyridines has been elucidated using various spectroscopic tools and, in some cases, confirmed by X-ray single-crystal techniques. The tautomeric preferences and the regioselectivity of the synthesized compounds have been determined using these methods . The structural diversity of these compounds is vast, with a wide range of substituents possible at positions N1, C3, C4, C5, and C6 .

Chemical Reactions Analysis

1H-pyrazolo[3,4-b]pyridines can undergo various chemical reactions, including guanylation to produce 1H-pyrazolo[3,4-b]pyridin-3-ylguanidine, which can then be used to synthesize a series of 3,4-dihydropyrido[2',3':3,4]pyrazolo[1,5-a][1,3,5]triazin-2-amines . They can also be annelated with nopinane frame by condensation with pinocarvone oxime and 1-aryl-1H-pyrazol-5-amines . Furthermore, functionalized pyrazolo[3,4-b]pyridines can be synthesized via ring opening of the pyrrolinium ion in a highly regioselective one-pot synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrazolo[3,4-b]pyridines are influenced by the substituents present on the heterocyclic core. These properties are crucial for their biomedical applications, as they affect the bioavailability and pharmacokinetics of the compounds. The synthesis methods employed aim to optimize these properties by using environmentally friendly solvents and mild reaction conditions . The scalability of the synthesis process is also an important consideration, as demonstrated by a method using 2-chloronicotinic acid as the starting material, which is operationally simple, cost-effective, and suitable for large-scale preparation .

Applications De Recherche Scientifique

1H-Pyrazolo[3,4-b]pyridines, which include 1H-Pyrazolo[4,3-B]pyridin-3-amine, are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .

-

Biomedical Applications : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications . The review covers the analysis of the diversity of the substituents present at positions N1, C3, C4, C5, and C6, the synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine, and the biomedical applications of such compounds .

-

Synthesis of Energetic Ionic Compounds : A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported . These compounds show good detonation performances and low sensitivities .

-

PPARα Activation : 1H-pyrazolo[3,4-b]pyridine has been used as a skeleton of PPARα agonists . These findings provide insight into the design of molecules for treating dyslipidemia .

-

Synthesis of Novel Pyrazolo[3,4-b]pyridines : The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .

-

Antimicrobial and Antiviral Applications : Pyrazolo[3,4-b]pyridine and its derivatives are important heterocyclic compounds possessing a broad range of biological activities, including antimicrobial and antiviral properties .

-

Inhibition of FGFR : 1H-pyrrolo[2,3-b]pyridines have been used in the design of potent FGFR inhibitors. For instance, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC 50 values of 7, 9, 25 and 712 nM, respectively). In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

-

Synthesis of Azapentalenes : The amine group in 1H-Pyrazolo[4,3-B]pyridin-3-amine can be used for ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole to form azapentalenes .

-

Design of Potent FGFR Inhibitors : 1H-pyrrolo[2,3-b]pyridines have been used in the design of potent FGFR inhibitors. For instance, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

-

Synthesis of Energetic Ionic Compounds : A practical synthesis of 3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridin-5-ium energetic ionic compounds has been reported. These compounds show good detonation performances and low sensitivities .

Propriétés

IUPAC Name |

1H-pyrazolo[4,3-b]pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-4(9-10-6)2-1-3-8-5/h1-3H,(H3,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEPPEQNLZSPAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=NN2)N)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50571558 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazolo[4,3-B]pyridin-3-amine | |

CAS RN |

202336-32-1 | |

| Record name | 1H-Pyrazolo[4,3-b]pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50571558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

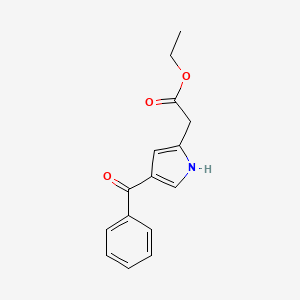

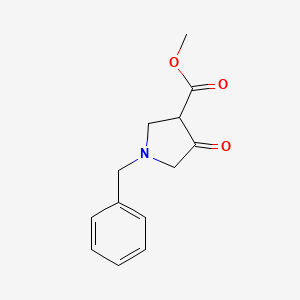

![4'-(Benzyloxy)[1,1'-biphenyl]-4-ol](/img/structure/B1283465.png)